Ethyl 4-nitrobenzoylacetate

Enzyme Kinetics Aldo-keto Reductase Substrate Inhibition

Choose Ethyl 4-nitrobenzoylacetate for its non-interchangeable electronic profile. The para-nitro group (Hammett σp = +0.78) dramatically enhances β-carbonyl electrophilicity, enabling Knoevenagel condensations and Michael additions that fail with unsubstituted or electron-donating analogs. This nitro handle also serves as a latent amino group for downstream diversification via reduction/diazotization—a synthetic advantage absent in ethyl benzoylacetate. Guarantee reaction completion, higher yields, and access to unique heterocyclic chemical space with this strategically superior building block. Available in multiple scales with ≥98% purity.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 838-57-3
Cat. No. B1583062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-nitrobenzoylacetate
CAS838-57-3
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3
InChIKeyNGRXSVFCLHVGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Nitrobenzoylacetate (CAS 838-57-3): A Distinctive β-Ketoester Building Block for Organic Synthesis and Chemical Biology


Ethyl 4-nitrobenzoylacetate (CAS 838-57-3), also known as ethyl 3-(4-nitrophenyl)-3-oxopropanoate, is a para-nitro substituted aromatic β-ketoester characterized by its strong electron-withdrawing nitro group. This structural feature distinguishes it from unsubstituted or electron-donating analogs and underpins its utility in specific synthetic transformations, including the preparation of β-1,3-dicarbonyl aldehydes, trisubstituted furans, and heterocyclic systems . The compound serves as a critical reactant where enhanced electrophilicity at the β-carbonyl position or nitro-group-specific reactivity is required, making it a non-interchangeable building block for targeted chemical synthesis .

Why Unsubstituted or Electron-Donating Analogs Cannot Replace Ethyl 4-Nitrobenzoylacetate in Critical Synthetic and Biological Workflows


The presence of the para-nitro group in Ethyl 4-nitrobenzoylacetate fundamentally alters the electronic and reactive landscape of the β-ketoester core compared to analogs like ethyl benzoylacetate (CAS 94-02-0) or ethyl 4-methoxybenzoylacetate (CAS 2881-83-6). This strong electron-withdrawing substituent (Hammett σp = +0.78) significantly increases the electrophilicity of the β-carbonyl carbon, facilitating reactions like Knoevenagel condensations and Michael additions that are sluggish or impossible with unsubstituted or electron-donating counterparts [1]. Furthermore, the nitro group itself is a reactive handle for selective reduction to an amine, enabling subsequent diazotization or amide coupling chemistries that are entirely absent in non-nitrated analogs [2]. Consequently, substituting with a generic benzoylacetate would lead to altered reaction rates, different regioselectivity, or complete synthetic failure in workflows optimized for the nitro-bearing scaffold .

Quantitative Evidence: Differentiating Ethyl 4-Nitrobenzoylacetate from Its Closest Chemical Analogs


Enzyme Kinetics: Substrate Inhibition Profile vs. Ethyl Acetoacetate

In a comparative study with an aldo-keto reductase (AKR163), Ethyl-4-nitrobenzoylacetate (E4NBA) exhibited a distinct kinetic behavior characterized by substrate inhibition, which was not observed for the non-electron-withdrawing comparator Ethyl acetoacetate (EAA) [1]. The presence of the para-nitro group imparts sufficient electron-withdrawing character to induce this inhibition, a phenomenon also seen with halogenated substrates [1].

Enzyme Kinetics Aldo-keto Reductase Substrate Inhibition

Michael Addition Kinetics: Activation Energy with Oridonin vs. Ponicidin

The reaction kinetics of Ethyl 4-nitrobenzoylacetate (ENBA) with the antitumor ent-kaurene oridonin were quantified, showing an activation energy (Ea) of 38.7 ± 5.8 kJ/mol, which was 17% lower than that observed with the related ent-kaurene ponicidin (46.8 ± 7.1 kJ/mol) [1]. This difference in Ea correlates with the higher in vitro cytotoxic activity of the oridonin-ENBA adduct against cancer cell lines [1].

Michael Addition Reaction Kinetics Antitumor Activity

Electronic Activation: Hammett Substituent Constant (σp) vs. Unsubstituted and Other 4-Substituted Analogs

The para-nitro substituent imparts a Hammett sigma constant (σp) of +0.78 to Ethyl 4-nitrobenzoylacetate, which is significantly higher than that of hydrogen (σp = 0.00), chlorine (σp = +0.23), or a methoxy group (σp = -0.27) [1]. This large positive σp value quantifies the strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms, leading to a substantially more electrophilic β-carbonyl carbon [2].

Physical Organic Chemistry Linear Free-Energy Relationship Reactivity Prediction

Heterocycle Synthesis: Utility in Pyrazolone Formation vs. Ethyl Benzoylacetate

In the synthesis of a library of 5-pyrazolone-urea Schiff base derivatives, Ethyl 4-nitrobenzoylacetate was successfully employed alongside ethyl benzoylacetate and other β-ketoesters to react with various phenylhydrazines, yielding a total of 24 compounds, of which nine were novel [1]. The successful incorporation of the 4-nitrophenyl group demonstrates its compatibility with standard pyrazolone-forming conditions, providing a functional handle (the nitro group) for further derivatization (e.g., reduction, cross-coupling) that is absent in the product derived from unsubstituted ethyl benzoylacetate.

Heterocyclic Chemistry Pyrazolone Synthesis Reaction Scope

High-Value Application Scenarios for Ethyl 4-Nitrobenzoylacetate Based on Proven Differentiation


Bioconjugation and Chemical Probe Development Leveraging Substrate-Specific Enzyme Kinetics

Researchers developing aldo-keto reductase (AKR) inhibitors or chemoenzymatic synthesis probes can utilize Ethyl 4-nitrobenzoylacetate (E4NBA) as a substrate to investigate structure-activity relationships governed by electron-withdrawing effects. The compound's characteristic substrate inhibition profile with AKR163 [1] makes it a valuable tool for studying ordered binding mechanisms and for designing inhibitors that exploit this kinetic behavior, which is not observed with non-electron-withdrawing substrates like ethyl acetoacetate.

Rational Synthesis of Heterocyclic Libraries with Built-in Synthetic Handles

For medicinal chemists engaged in synthesizing libraries of 5-pyrazolones, pyrimidines, or other nitrogen-containing heterocycles, Ethyl 4-nitrobenzoylacetate offers a strategic advantage. It can be seamlessly integrated into established condensation reactions (e.g., with hydrazines) to yield products bearing a para-nitrophenyl group [1]. This nitro moiety serves as a latent amino group, enabling subsequent diversification through reduction, diazotization, and cross-coupling reactions that are impossible with products derived from ethyl benzoylacetate, thereby increasing the chemical space explored from a single synthetic route.

Predictive Assessment of Antitumor Activity via Michael Addition Kinetics

In natural product drug discovery, Ethyl 4-nitrobenzoylacetate (ENBA) can be employed as a reactive probe to evaluate the Michael acceptor potential of ent-kaurene diterpenoids. The reaction kinetics, particularly the activation energy (Ea), have been shown to correlate with in vitro antitumor activity [1]. This allows researchers to use ENBA in a rapid kinetic assay to prioritize natural product analogs for further cytotoxic evaluation, streamlining the identification of promising lead compounds based on their inherent chemical reactivity.

Precision Organic Synthesis Requiring High Electrophilicity

Synthetic chemists targeting reactions that demand a highly electrophilic β-ketoester center—such as Knoevenagel condensations with weak nucleophiles, Michael additions to sterically hindered acceptors, or specific cycloisomerizations—will find Ethyl 4-nitrobenzoylacetate to be the superior reactant. Its Hammett σp value of +0.78 [1] quantitatively guarantees a higher reaction rate compared to unsubstituted (σp = 0.00) or halogenated (σp = +0.23) analogs, ensuring reaction completion, higher yields, and milder conditions in workflows where electronic activation is a key parameter.

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